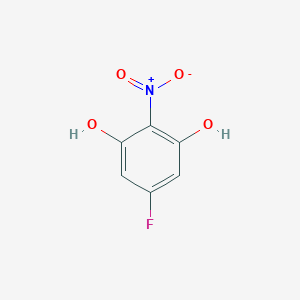

5-Fluoro-2-nitrobenzene-1,3-diol

Description

Properties

IUPAC Name |

5-fluoro-2-nitrobenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FNO4/c7-3-1-4(9)6(8(11)12)5(10)2-3/h1-2,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOOSVTRRNLPPCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)[N+](=O)[O-])O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70668232 | |

| Record name | 5-Fluoro-2-nitrobenzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70668232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1121585-22-5 | |

| Record name | 1,3-Benzenediol, 5-fluoro-2-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1121585-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-2-nitrobenzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70668232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Fluoro-2-nitrobenzene-1,3-diol: A Key Intermediate for Advanced Research

Abstract

This technical guide provides a comprehensive overview of 5-Fluoro-2-nitrobenzene-1,3-diol, a specialized aromatic compound with significant potential in medicinal chemistry and materials science. As a functionalized nitrobenzene derivative, it serves as a versatile building block for the synthesis of more complex molecules. This document details the molecule's structure, physicochemical properties, a representative synthetic pathway, and standard analytical characterization protocols. Furthermore, it explores the rationale behind its application in drug discovery, grounded in the established roles of fluorine and nitroaromatic moieties in modulating bioactivity and metabolic stability. Safety and handling protocols are also provided to ensure its proper use in a research environment. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking to leverage this compound in their scientific endeavors.

Introduction: The Strategic Importance of Fluorinated Nitroaromatics

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a drug candidate's metabolic stability, membrane permeability, binding affinity, and pKa.[1][2][3] When combined with a nitroaromatic scaffold, which is a well-known precursor for a variety of functional groups and a key pharmacophore in its own right, the resulting molecule becomes a powerful synthetic intermediate.[4]

This compound (CAS: 1121585-22-5) embodies this strategic combination. It is a poly-functionalized benzene ring featuring:

-

Two hydroxyl groups (a resorcinol core): These provide sites for etherification, esterification, or can act as hydrogen bond donors in receptor interactions.

-

A nitro group: This is a strong electron-withdrawing group that activates the aromatic ring for nucleophilic aromatic substitution. It can also be readily reduced to an amine, providing a key linkage point for further derivatization.

-

A fluorine atom: This enhances the molecule's lipophilicity and can block metabolic oxidation at that position, a common strategy in drug design to improve pharmacokinetic profiles.[5][6]

This guide will dissect the key attributes of this molecule, providing the technical insights necessary for its effective application in research and development.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are critical for its use in experimental design. Its identity is defined by the specific arrangement of its functional groups on the benzene-1,3-diol (resorcinol) backbone.

Molecular Structure

The IUPAC name, this compound, precisely describes the substitution pattern on the benzene ring.[7] The structure consists of a central benzene ring with hydroxyl (-OH) groups at positions 1 and 3, a nitro (-NO₂) group at position 2, and a fluorine (-F) atom at position 5.

Caption: 2D chemical structure of this compound.

Physicochemical Data

The key quantitative properties of the molecule are summarized below. This data is essential for calculating molar equivalents in reactions, selecting appropriate solvents, and predicting physical behavior.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [7] |

| CAS Number | 1121585-22-5 | [7][8] |

| Molecular Formula | C₆H₄FNO₄ | [7][8] |

| Molecular Weight | 173.10 g/mol | [7] |

| Exact Mass | 173.0097 Da | [8] |

Synthesis and Purification

While specific, peer-reviewed synthesis procedures for this compound are not widely published, a chemically sound route can be proposed based on established methodologies for the nitration of substituted phenols. The most plausible approach involves the direct nitration of 5-fluororesorcinol (5-fluoro-benzene-1,3-diol).

Plausible Synthetic Workflow

The workflow involves a regioselective nitration reaction. The hydroxyl groups are strong ortho-, para-directing activators, and the fluorine is a weak ortho-, para-director. The position between the two hydroxyl groups (position 2) is highly activated and sterically accessible, making it the most likely site for electrophilic substitution.

Sources

- 1. ajrconline.org [ajrconline.org]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. fishersci.com [fishersci.com]

- 5. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benthamscience.com [benthamscience.com]

- 7. 1121585-22-5|this compound|BLD Pharm [bldpharm.com]

- 8. echemi.com [echemi.com]

Spectroscopic Blueprint of a Niche Pharmaceutical Intermediate: A Technical Guide to 5-Fluoro-2-nitrobenzene-1,3-diol

Introduction: The 'Why' Behind the Molecule

In the intricate landscape of pharmaceutical development, the precise characterization of molecular intermediates is not merely a procedural step but the very foundation of rational drug design and synthesis. 5-Fluoro-2-nitrobenzene-1,3-diol (CAS: 1121585-22-5, Molecular Formula: C₆H₄FNO₄, Molecular Weight: 173.10 g/mol ) represents a class of highly functionalized aromatic compounds with significant potential as a scaffold in medicinal chemistry. The strategic placement of a nitro group, a fluorine atom, and two hydroxyl groups on a benzene ring creates a unique electronic and steric environment, rendering it a versatile precursor for novel therapeutic agents. The nitro group can be readily reduced to an amine, a common pharmacophore, while the hydroxyl and fluoro substituents offer opportunities for modulating solubility, metabolic stability, and binding interactions.

This technical guide provides a comprehensive analysis of the spectral signature of this compound. As direct experimental data for this specific molecule is not widely published, this document leverages established principles of spectroscopic interpretation and extensive data from closely related analogs to present a robust predictive analysis. For researchers synthesizing or utilizing this compound, this guide will serve as a vital tool for structural verification and quality control, ensuring the integrity of their synthetic pathways.

Molecular Structure and Key Features

A clear understanding of the molecular architecture is paramount to interpreting its spectral data. The interplay of electron-withdrawing and electron-donating groups dictates the chemical environment of each atom.

Figure 1: Structure of this compound.

The numbering of the benzene ring is crucial for the assignment of NMR signals. The nitro group at C2 is a strong electron-withdrawing group, significantly influencing the electron density of the aromatic ring, particularly at the ortho and para positions. The hydroxyl groups at C1 and C3 are electron-donating through resonance but also possess inductive electron-withdrawing character. The fluorine atom at C5 is highly electronegative, exerting a strong inductive effect.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The following predictions are based on established substituent effects on the chemical shifts of aromatic protons and carbons.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting signals for the two aromatic protons and the two hydroxyl protons. The solvent used for analysis (e.g., DMSO-d₆, CDCl₃) will influence the chemical shifts, particularly for the hydroxyl protons.

| Predicted ¹H NMR Data | |

| Proton | Predicted Chemical Shift (ppm) |

| H-4, H-6 | 7.0 - 7.5 |

| -OH | 5.0 - 10.0 |

Rationale behind the Predictions:

-

Aromatic Protons (H-4, H-6): Due to the symmetry of the substitution pattern around the C2-C5 axis, the two aromatic protons at positions 4 and 6 are chemically equivalent. The strong electron-withdrawing effect of the nitro group at the ortho position (C2) and the fluorine at the para position (C5) will deshield these protons, shifting their resonance downfield. The fluorine atom will cause a doublet splitting (³J H-F coupling), and the adjacent aromatic proton will cause a smaller doublet splitting (⁴J H-H meta-coupling), resulting in a doublet of doublets.

-

Hydroxyl Protons (-OH): The chemical shift of the hydroxyl protons is highly variable and depends on the solvent, concentration, and temperature due to hydrogen bonding. In a non-polar solvent like CDCl₃, the signal may be sharper and appear more upfield. In a polar, hydrogen-bond-accepting solvent like DMSO-d₆, the signal will be broader and shifted significantly downfield.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will provide valuable information about the carbon skeleton. The chemical shifts are influenced by the electronegativity of the attached substituents and resonance effects.

| Predicted ¹³C NMR Data | |

| Carbon | Predicted Chemical Shift (ppm) |

| C-1, C-3 | 150 - 160 |

| C-2 | 135 - 145 |

| C-4, C-6 | 110 - 120 |

| C-5 | 155 - 165 |

Rationale behind the Predictions:

-

C-1 and C-3: These carbons are attached to the electron-donating hydroxyl groups, which will shield them, but their proximity to the electron-withdrawing nitro group will have a deshielding effect. The net effect is a downfield shift into the 150-160 ppm range.

-

C-2: The carbon bearing the nitro group will be significantly deshielded due to the strong inductive and resonance effects of the nitro group.

-

C-4 and C-6: These carbons are ortho to the fluorine atom and will exhibit a doublet splitting due to two-bond C-F coupling.

-

C-5: This carbon is directly attached to the highly electronegative fluorine atom, resulting in a large one-bond C-F coupling constant and a significant downfield chemical shift.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is an excellent technique for identifying the presence of specific functional groups. The spectrum of this compound will be characterized by the vibrational modes of the nitro, hydroxyl, and fluoro-aromatic moieties.

| Predicted IR Absorption Bands | |

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H stretch (hydrogen-bonded) | 3200 - 3500 |

| C-H stretch (aromatic) | 3000 - 3100 |

| N-O asymmetric stretch | 1520 - 1560 |

| C=C stretch (aromatic) | 1450 - 1600 |

| N-O symmetric stretch | 1340 - 1380 |

| C-O stretch (phenol) | 1200 - 1260 |

| C-F stretch | 1100 - 1200 |

Causality in Experimental Choices:

When preparing a sample for IR analysis, the choice of method is critical. For a solid sample like this compound, preparing a KBr pellet is a standard and reliable method. This minimizes intermolecular hydrogen bonding compared to a Nujol mull, providing a clearer spectrum. Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used for rapid, non-destructive analysis of the solid sample.

Figure 2: Experimental workflow for IR spectral analysis.

Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure. For this compound, electrospray ionization (ESI) would be a suitable soft ionization technique to observe the molecular ion.

Predicted Mass Spectrum Data:

-

Molecular Ion (M⁻): In negative ion mode ESI-MS, the deprotonated molecule [M-H]⁻ is expected at m/z 172.01. The exact mass would be a key confirmation of the elemental composition.

-

Key Fragmentation Pathways: Under collision-induced dissociation (CID) in MS/MS experiments, the molecular ion is expected to undergo characteristic fragmentations.

Figure 3: Predicted major fragmentation pathways in negative ion ESI-MS/MS.

Rationale for Fragmentation:

-

Loss of NO₂: The nitro group is a common neutral loss in the fragmentation of nitroaromatic compounds. The loss of a 46 Da fragment (NO₂) from the molecular ion is a highly probable event.[1]

-

Loss of H₂O: The presence of two hydroxyl groups makes the loss of water (18 Da) a likely fragmentation pathway.

-

Loss of CO: Subsequent fragmentation of the [M-H-NO₂]⁻ ion could involve the loss of carbon monoxide (28 Da) from the phenol-like structure.

Self-Validating Protocol for MS Analysis:

A robust MS protocol would involve:

-

High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition of the molecular ion and its fragments with high accuracy (typically < 5 ppm mass error).

-

Tandem Mass Spectrometry (MS/MS): To isolate the molecular ion and induce fragmentation, confirming the predicted fragmentation pathways.

-

Isotopic Pattern Analysis: The presence of naturally occurring isotopes (e.g., ¹³C) will result in a characteristic isotopic pattern for the molecular ion, which can be compared with the theoretical pattern to further validate the elemental composition.

Conclusion: A Predictive Framework for Structural Elucidation

While awaiting the public availability of experimental spectra for this compound, this predictive guide offers a robust framework for its structural characterization. The detailed analysis of expected NMR, IR, and MS data, grounded in the fundamental principles of spectroscopy and substituent effects, provides researchers with a reliable set of benchmarks for confirming the identity and purity of this valuable pharmaceutical intermediate. As with any predictive model, experimental verification is the ultimate arbiter. However, the insights provided herein will undoubtedly streamline the analytical workflow, enabling scientists to proceed with confidence in their synthetic endeavors.

References

-

Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. [Link]

Sources

"5-Fluoro-2-nitrobenzene-1,3-diol" physical and chemical properties

An In-depth Technical Guide to 5-Fluoro-2-nitrobenzene-1,3-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS: 1121585-22-5) is a unique trifunctional aromatic compound. Its structure, featuring a resorcinol backbone, a fluorine atom, and a nitro group, positions it as a potentially valuable, yet under-documented, building block in synthetic and medicinal chemistry. The interplay between the electron-donating hydroxyl groups and the electron-withdrawing nitro and fluoro groups creates a nuanced reactivity profile. This guide provides a comprehensive overview of its known properties, a theoretically grounded synthesis protocol, an analysis of its chemical reactivity, and its prospective applications in drug discovery. Due to the limited availability of published experimental data for this specific molecule, this guide synthesizes information from established chemical principles and data from closely related structural analogs to provide actionable insights for researchers.

Core Molecular Identity and Physicochemical Properties

The foundational characteristics of this compound are derived from its molecular structure. The presence of strong hydrogen bond donors (-OH) and acceptors (-OH, -NO₂) suggests it is likely a solid at room temperature with moderate to low solubility in nonpolar solvents and higher solubility in polar protic solvents.

| Property | Value / Description | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | 4-Fluoro-2,6-dihydroxynitrobenzene | [1] |

| CAS Number | 1121585-22-5 | [2] |

| Molecular Formula | C₆H₄FNO₄ | [2] |

| Molecular Weight | 173.10 g/mol | [1] |

| Physical Form | Predicted to be a crystalline solid | Inferred |

| Melting Point | Data not available. Likely >100 °C, by analogy to similar nitro-resorcinols. | Inferred |

| Boiling Point | Data not available. Expected to decompose at high temperatures. | Inferred |

| Solubility | Predicted to be soluble in methanol, ethanol, DMSO, and DMF; sparingly soluble in water. | Inferred |

Proposed Synthesis Pathway and Mechanistic Rationale

While a specific, validated synthesis for this compound is not available in peer-reviewed literature, a plausible and efficient route can be designed based on fundamental electrophilic aromatic substitution principles. The most logical precursor is 5-fluororesorcinol (5-fluoro-1,3-benzenediol).

Theoretical Protocol: Nitration of 5-Fluororesorcinol

The two hydroxyl groups of the 5-fluororesorcinol starting material are powerful ortho-, para-directing activators. The fluorine atom is a weak deactivator but is also ortho-, para-directing. The position between the two hydroxyl groups (C2) is sterically hindered and highly activated, making it the most probable site for nitration.

Caption: Proposed workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Preparation: In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 5-fluororesorcinol in glacial acetic acid. Cool the flask in an ice-salt bath to 0 °C.

-

Nitration: Slowly add a pre-chilled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred solution, ensuring the internal temperature does not exceed 5 °C. The strong activating effect of the hydroxyl groups necessitates dilute nitrating conditions and strict temperature control to prevent over-nitration or oxidation.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the starting material is consumed, slowly pour the reaction mixture onto crushed ice with vigorous stirring. A precipitate of the crude product should form.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acid. The crude product can then be purified by recrystallization from an appropriate solvent system, such as aqueous ethanol, to yield pure this compound.

Chemical Reactivity and Strategic Applications

The molecule's functionality dictates its reactivity. The interplay of its substituents makes it a versatile intermediate for building complex molecular architectures.

Caption: Key reactive sites of this compound.

-

Reduction of the Nitro Group: The nitro group is readily reduced to an aniline using standard reagents like SnCl₂/HCl, H₂/Pd-C, or iron in acetic acid. This transformation is fundamental in drug synthesis, converting an electron-withdrawing group into a versatile electron-donating and nucleophilic amino group, which can then be used for amide bond formation, diazotization, or as a directing group in further substitutions.

-

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, positioned ortho to the powerful electron-withdrawing nitro group, is highly activated towards displacement by nucleophiles.[3] This is the most significant feature for its use as a scaffold. Strong nucleophiles like primary/secondary amines, thiols, or alkoxides can displace the fluorine atom to form new C-N, C-S, or C-O bonds, respectively. This reaction is the cornerstone of building molecular libraries from a common core.

-

Reactions of the Hydroxyl Groups: The phenolic hydroxyls can undergo Williamson ether synthesis (O-alkylation) or esterification (O-acylation). Their inherent acidity also allows them to serve as hydrogen bond donors in molecular recognition contexts.

-

Electrophilic Aromatic Substitution: The aromatic ring is "ambivalently" substituted. The two hydroxyl groups are strong activators, while the nitro and fluoro groups are deactivators. Further electrophilic substitution is possible, but regioselectivity would be complex and potentially lead to mixtures. The position C4 is the most likely site for a subsequent substitution.

Relevance and Potential in Drug Development

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to improved metabolic stability, enhanced binding affinity, and better pharmacokinetic profiles.[4] this compound is a scaffold that embodies several features sought after by drug development professionals.

-

Scaffold for Library Synthesis: Its primary value lies in its potential as a trifunctional building block. Through sequential and regioselective reactions—for instance, first performing an SNAr reaction at the fluorine position, followed by reduction of the nitro group, and then derivatization of the resulting amine—a diverse library of compounds can be generated from a single, compact core.

-

Bioisosteric Replacement: The resorcinol moiety is a known structural motif in various biologically active molecules. This compound could be used to create fluorinated and nitrated analogs of existing resorcinol-containing drugs to probe structure-activity relationships (SAR).

-

Fragment-Based Drug Discovery (FBDD): As a small, functionalized molecule, it is an ideal candidate for fragment-based screening campaigns. The fluorine atom provides a sensitive NMR handle (¹⁹F-NMR) for detecting binding to target proteins, a technique of growing importance in FBDD.

Anticipated Spectral Characteristics

No public spectral data is currently available. However, based on its structure, the following spectral characteristics can be predicted, which are crucial for reaction monitoring and structural confirmation.

| Technique | Predicted Observations |

| ¹H NMR | - Two distinct signals for the aromatic protons (H-4 and H-6), likely appearing as doublets or doublet of doublets due to H-F and H-H coupling. - Two signals for the hydroxyl protons, which may be broad and are D₂O exchangeable. |

| ¹³C NMR | - Six distinct signals for the aromatic carbons. Carbons bonded to electronegative atoms (O, N, F) will be significantly downfield. The C-F bond will exhibit a large one-bond coupling constant (¹JCF). |

| ¹⁹F NMR | - A single resonance, likely a triplet or doublet of doublets, due to coupling with neighboring aromatic protons. |

| IR Spectroscopy | - Broad O-H stretching band (~3200-3500 cm⁻¹). - Asymmetric and symmetric N-O stretching for the nitro group (~1530 and ~1350 cm⁻¹). - C-F stretching band (~1200-1300 cm⁻¹). - Aromatic C=C stretching bands (~1450-1600 cm⁻¹). |

| Mass Spec (EI) | - A distinct molecular ion peak (M⁺) at m/z 173. - Characteristic fragmentation patterns including loss of NO₂, OH, and other small neutral molecules. |

Safety, Handling, and Storage

A specific Safety Data Sheet (SDS) for this compound is not widely available. Therefore, handling procedures must be based on the significant hazards associated with its structural class: nitroaromatic compounds and phenols.

-

Toxicity: Nitroaromatic compounds are known to be toxic and can be absorbed through the skin. A primary hazard is the potential to cause methemoglobinemia, which reduces the blood's ability to carry oxygen. Assumed to be harmful or toxic if swallowed, inhaled, or in contact with skin.

-

Irritation: Expected to be a skin, eye, and respiratory tract irritant.

-

Handling:

-

Use only in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Avoid inhalation of dust or vapors. Avoid all contact with skin and eyes.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. Keep away from strong bases and reducing agents.

-

Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound represents a molecule of high potential for synthetic and medicinal chemists. Its true value is unlocked by understanding its reactivity, which is dominated by the activated fluorine atom's susceptibility to nucleophilic aromatic substitution and the nitro group's capacity for reduction. While the lack of published experimental data presents a challenge, this guide provides a robust, theoretically-sound framework for researchers to begin exploring its chemistry. By leveraging the proposed synthetic route and the predicted reactivity profile, scientists can effectively utilize this compound as a versatile scaffold to build novel molecules for drug discovery and materials science.

References

-

Bloom Tech. (2023, April 24). What are the synthesis routes of 5-Fluoro-2-nitroaniline. Retrieved from [Link]

- Google Patents. (n.d.). US4456772A - Process for the preparation of optionally substituted fluoro-nitro-benzaldehydes.

-

Chemsrc. (n.d.). CAS#:5285-85-8 | (R,R)-()-2-nitro-1-phenylpropane-1,3-diol. Retrieved from [Link]

-

Patsnap. (n.d.). The preparation method of 5-fluoro-2-nitrophenol. Retrieved from [Link]

- Google Patents. (n.d.). US4164517A - Preparation of fluoronitrobenzene.

- Google Patents. (n.d.). WO2020114813A1 - Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene.

-

PubChem. (n.d.). 5-Fluoro-2-nitroanisole. Retrieved from [Link]

- Google Patents. (n.d.). US4069262A - Preparation of 2-fluoronitrobenzene.

-

YouTube. (2020, August 29). Assertion p-fluoro nitrobenzene is more reactive than p-bromo nitrobenzene in. Retrieved from [Link]

-

PubChem. (n.d.). 1-Fluoro-2-nitrobenzene. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). 1,3-Diol synthesis by addition and hydration. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2‐Fluoro‐5‐nitrophenyldiazonium: A Novel Sanger‐Type Reagent for the Versatile Functionalization of Alcohols. Retrieved from [Link]

-

ResearchGate. (2024, April 16). (PDF) Process development and research on the synthesis of p-fluoronitrobenzene by halogen exchange fluorination. Retrieved from [Link]

-

Autech Industry. (n.d.). N,N'-Diethylthiourea/DETU Cas 105-55-5 china factory&manufacturer. Retrieved from [Link]

-

PubChem. (n.d.). 1-Fluoro-3-nitrobenzene. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 5-Fluoro-2-nitrobenzene-1,3-diol

This guide provides a comprehensive technical overview of the anticipated solubility and stability characteristics of 5-Fluoro-2-nitrobenzene-1,3-diol. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational chemical principles to forecast the behavior of this compound and outlines robust methodologies for its empirical validation.

Executive Summary

This compound is a substituted aromatic compound with a unique combination of functional groups that dictate its physicochemical properties. The presence of two hydroxyl groups suggests a propensity for hydrogen bonding and solubility in polar solvents. Conversely, the nitro group and the fluorinated benzene ring introduce lipophilic and electron-withdrawing characteristics. This guide predicts that the compound will exhibit moderate solubility in polar protic solvents and limited solubility in nonpolar solvents. Its stability is expected to be influenced by pH, with potential for degradation under strongly basic or acidic conditions, and sensitivity to light and thermal stress. The following sections provide a detailed analysis of these properties and protocols for their experimental verification.

Molecular Architecture and Physicochemical Implications

The structure of this compound, with its distinct functional groups, provides the basis for understanding its solubility and stability. The interplay of these groups governs the molecule's polarity, hydrogen bonding capacity, and reactivity.

Key Functional Groups:

-

Diol (two hydroxyl groups): These groups are polar and can act as both hydrogen bond donors and acceptors, suggesting an affinity for polar solvents like water and alcohols.

-

Nitro Group: This strong electron-withdrawing group decreases the electron density of the aromatic ring, influencing its reactivity. It also adds to the polarity of the molecule.

-

Fluorine Atom: As the most electronegative element, fluorine has a significant impact on the molecule's electronic properties. The carbon-fluorine bond is strong and can enhance metabolic stability.[1][2] This substitution can also increase lipophilicity.[3][4]

Caption: Workflow for the shake-flask solubility determination.

Stability Assessment: Forced Degradation Studies (ICH Q1A(R2))

Forced degradation studies are essential to identify potential degradation products and pathways.

Protocol:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent.

-

Stress Conditions: Subject aliquots of the stock solution to the following conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60 °C for 2 hours. [5] * Base Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours. [5] * Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours. [5] * Thermal Degradation (Solid State): Expose the solid compound to 105 °C for 24 hours. [5] * Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours. [5]3. Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method. Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify any degradation products.

-

Caption: Forced degradation study workflow.

Analytical Methodologies

A robust analytical method is crucial for the accurate quantification of this compound in solubility and stability studies. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a suitable technique. [5]

Recommended HPLC-UV Conditions:

-

Column: C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic modifier (e.g., methanol or acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determined by acquiring the UV spectrum of the compound. A wavelength of maximum absorbance should be chosen to ensure high sensitivity.

-

Column Temperature: 30 °C.

Conclusion

This technical guide provides a scientifically grounded forecast of the solubility and stability of this compound. The presence of polar hydroxyl groups is expected to confer solubility in polar solvents, while the nitro and fluoro substituents will influence its electronic properties and metabolic stability. The outlined experimental protocols provide a clear path for the empirical validation of these predictions. A thorough understanding of these physicochemical properties is a critical early step in the evaluation of this compound for any application in pharmaceutical and chemical research.

References

- Eawag-BBD. (2008, April 30).

- Arora, P. K., et al. (2014). Microbial biodegradation of nitrophenols and their derivatives: A Review.

- Spain, J. C., & Gibson, D. T. (1991). Pathway for Biodegradation of p-Nitrophenol in a Moraxella sp. Applied and Environmental Microbiology, 57(3), 812–819.

- Spain, J. C., & Gibson, D. T. (1991). Pathway for Biodegradation of p-Nitrophenol in a Moraxella sp. PMC - NIH.

- O'Loughlin, E. J., et al. (2000). Proposed degradation pathways for 4-nitrophenol based on this study.

- Taylor, N. F. (n.d.). The role of fluorine in medicinal chemistry. Taylor & Francis Online.

- ATSDR. (n.d.). Analytical Methods. Agency for Toxic Substances and Disease Registry.

- Sigma-Aldrich. (2024, March 8).

- Fisher Scientific. (2014, February 28).

- Thermo Fisher Scientific. (2025, September 5).

- Wikipedia. (n.d.). Fluoronitrobenzene.

- ResearchGate. (n.d.).

- Sigma-Aldrich. (2025, November 6).

- Smolecule. (n.d.). Buy 1,3-Dichloro-5-fluoro-2-nitrobenzene.

- ChemScene. (2026, January 1).

- BLDpharm. (n.d.). This compound.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorine in Pharmaceutical Chemistry: Enhancing Stability and Potency.

- MDPI. (n.d.). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene.

- PubChem. (n.d.). 5-Fluoro-2-nitroanisole.

- ResearchGate. (2025, August 7).

- AiFChem. (n.d.). This compound.

- PubMed Central. (n.d.).

- CymitQuimica. (n.d.). This compound.

- PubChem. (n.d.). 5-Fluoro-1,3-dimethyl-2-nitrobenzene.

- Benchchem. (2025). A Comparative Guide to the Validation of Analytical Methods for 2-Nitrobenzene-1,3,5-triol.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).

- ATSDR. (n.d.). Toxicological Profile for Nitrobenzene. Agency for Toxic Substances and Disease Registry.

- Sigma-Aldrich. (n.d.). 5-bromo-1-fluoro-3-methyl-2-nitrobenzene.

- Google Patents. (n.d.).

-

CymitQuimica. (n.d.). This compound. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtoEegzxsQxLmKZetpaBNU9hLcaH_9cTu2ML_SXHhiIndGjhqGn4IDI9mFTmWPTQKMdOTMTZvnA91WwD1rhxgMZE9ivQMSdl8xwyFAV_QcJuTQn0eCyY1SWYLMRYH0ysGQdCuNI_W-NxssVmTP9N_EgS_M2bDG29gdKroOGe_y25duXwRkW18CSVIuyKxwFmP_4sfFVxo=]([Link]

Sources

The Duality of Reactivity: A Technical Guide to 5-Fluoro-2-nitrobenzene-1,3-diol in the Presence of Electrophiles and Nucleophiles

Abstract

5-Fluoro-2-nitrobenzene-1,3-diol, a bespoke chemical entity, presents a fascinating case study in aromatic reactivity. The confluence of a strongly deactivating nitro group, a deactivating yet ortho-, para-directing fluorine atom, and two activating hydroxyl groups on a single benzene scaffold engenders a nuanced reactivity profile. This technical guide provides an in-depth analysis of the molecule's predicted behavior in the presence of both electrophiles and nucleophiles, offering a predictive framework for researchers and professionals in drug development and synthetic chemistry. By dissecting the electronic interplay of its substituents, we illuminate the pathways to selective functionalization, thereby unlocking the synthetic potential of this intriguing molecule.

Introduction: A Molecule of Competing Influences

The reactivity of an aromatic ring is fundamentally governed by the electronic nature of its substituents. In this compound, we observe a classic scenario of competing electronic effects. The potent electron-withdrawing nature of the nitro group via both resonance and inductive effects significantly deactivates the ring towards electrophilic attack. Conversely, the two hydroxyl groups are strong activating groups, donating electron density to the ring through resonance. The fluorine atom, an electronegative halogen, withdraws electron density through the sigma bond (inductive effect) but can donate electron density through its lone pairs (resonance effect). This intricate balance of electron-donating and electron-withdrawing forces dictates the regioselectivity and feasibility of aromatic substitution reactions.

This guide will explore the two primary facets of this molecule's reactivity: its propensity to undergo nucleophilic aromatic substitution (SNAr) and its potential for electrophilic aromatic substitution (EAS). We will delve into the mechanistic underpinnings of each reaction type, predict the likely outcomes based on established principles of physical organic chemistry, and provide hypothetical protocols for laboratory execution.

Molecular Properties at a Glance

| Property | Value | Source |

| IUPAC Name | This compound | AiFChem[1] |

| CAS Number | 1121585-22-5 | AiFChem[1] |

| Molecular Formula | C₆H₄FNO₄ | AiFChem[1] |

| Molecular Weight | 173.10 g/mol | AiFChem[1] |

| Canonical SMILES | C1=C(C(=C(C=C1F)O)[O-])O | AiFChem[1] |

Reactivity with Nucleophiles: The Predominant Pathway of Nucleophilic Aromatic Substitution (SNAr)

The presence of a strongly electron-withdrawing nitro group positioned ortho and para to a halogen is a classic structural motif that primes an aromatic ring for nucleophilic aromatic substitution (SNAr).[2][3] In this compound, the nitro group at C2 and the fluorine atom at C5 create a scenario ripe for SNAr.

Mechanistic Rationale

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[3]

-

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the leaving group (in this case, fluorine), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[3] The negative charge of this intermediate is delocalized onto the electron-withdrawing nitro group, which is a crucial stabilizing factor.

-

Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the leaving group (fluoride ion).

The rate-determining step is typically the initial nucleophilic attack.[4] The high electronegativity of fluorine enhances the electrophilicity of the carbon to which it is attached, making it more susceptible to nucleophilic attack.[4][5]

Predicted Regioselectivity

In this compound, the fluorine atom is the most likely site for nucleophilic substitution. The nitro group at the C2 position can effectively stabilize the negative charge of the Meisenheimer intermediate formed upon nucleophilic attack at C5 through resonance.

Caption: Predicted SNAr reaction pathway.

Hypothetical Experimental Protocol: Substitution with a Generic Amine Nucleophile

This protocol describes a general procedure for the reaction of this compound with an amine nucleophile.

Materials:

-

This compound

-

Amine nucleophile (e.g., morpholine, piperidine)

-

Polar aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

-

Base (e.g., Potassium carbonate or Triethylamine)

-

Round-bottom flask

-

Magnetic stirrer

-

Heating mantle with temperature control

-

Condenser

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

-

To a clean, dry round-bottom flask, add this compound (1 equivalent).

-

Dissolve the starting material in a minimal amount of polar aprotic solvent.

-

Add the amine nucleophile (1.1-1.5 equivalents) to the solution.

-

Add the base (1.5-2.0 equivalents). The base serves to deprotonate the amine, increasing its nucleophilicity, and to neutralize the HF formed during the reaction.

-

Attach a condenser and heat the reaction mixture with stirring to a temperature between 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Reactivity with Electrophiles: A Tale of Competing Directors

Electrophilic aromatic substitution (EAS) on this compound is a more complex scenario due to the presence of both activating and deactivating groups.

Analysis of Directing Effects

-

Hydroxyl Groups (-OH): These are powerful activating, ortho-, para-directing groups due to their ability to donate electron density to the ring via resonance.[6]

-

Nitro Group (-NO₂): This is a strong deactivating, meta-directing group.[6][7] It withdraws electron density from the ring, making it less nucleophilic.

-

Fluorine Atom (-F): This is a deactivating, ortho-, para-directing group.[8][9] Its inductive effect (-I) deactivates the ring, but its resonance effect (+R) directs incoming electrophiles to the ortho and para positions.

The overall reactivity of the ring towards electrophiles will be significantly diminished compared to benzene due to the presence of the nitro and fluoro groups. However, the powerful activating effect of the two hydroxyl groups will likely enable some electrophilic substitution to occur under appropriate conditions.

Predicted Regioselectivity

The directing effects of the substituents must be considered in concert to predict the site of electrophilic attack.

-

The two hydroxyl groups strongly direct ortho and para to their positions.

-

The nitro group directs meta to its position.

-

The fluorine atom directs ortho and para to its position.

Considering the positions of the existing substituents:

-

Position C4 is ortho to one -OH and para to the other -OH. It is also meta to the -NO₂ group.

-

Position C6 is ortho to one -OH and ortho to the fluorine. It is also ortho to the -NO₂ group, which is highly disfavored.

Therefore, the most likely position for electrophilic attack is C4 . The strong activating and directing effect of the two hydroxyl groups will likely overcome the deactivating effects of the nitro and fluoro groups at this position.

Caption: Predicted EAS reaction pathway.

Hypothetical Experimental Protocol: Nitration

This protocol describes a potential method for the nitration of this compound, a common electrophilic aromatic substitution reaction.[10]

Materials:

-

This compound

-

Fuming nitric acid

-

Concentrated sulfuric acid

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Dropping funnel

-

Standard work-up and purification equipment

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, cool concentrated sulfuric acid in an ice bath.

-

Slowly add this compound to the cold sulfuric acid with stirring, ensuring the temperature remains low.

-

In a separate container, prepare a nitrating mixture by carefully adding fuming nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

-

Add the nitrating mixture dropwise to the solution of the starting material in sulfuric acid, maintaining a low temperature (0-5 °C) throughout the addition.

-

After the addition is complete, allow the reaction to stir at low temperature for a specified period. Monitor the reaction progress by TLC or HPLC.

-

Carefully pour the reaction mixture onto crushed ice.

-

Collect the precipitated product by vacuum filtration.

-

Wash the solid product with cold water until the washings are neutral.

-

Dry the product. Further purification can be achieved by recrystallization from an appropriate solvent.

Conclusion

This compound is a molecule with a pronounced dual reactivity. Its electron-deficient aromatic ring, activated by a nitro group, is highly susceptible to nucleophilic aromatic substitution , with the fluorine atom being the most probable leaving group. This pathway offers a reliable strategy for introducing a wide range of nucleophilic moieties.

Conversely, electrophilic aromatic substitution is a more challenging transformation due to the presence of multiple deactivating groups. However, the strong directing influence of the two hydroxyl groups is predicted to steer electrophilic attack to the C4 position, enabling selective functionalization under carefully controlled conditions.

This guide provides a theoretical framework for understanding and predicting the reactivity of this compound. The provided hypothetical protocols serve as a starting point for experimental design. As with any chemical synthesis, careful optimization and characterization will be essential to achieve the desired outcomes. The unique substitution pattern of this molecule makes it a valuable building block for the synthesis of complex and potentially bioactive compounds.

References

-

Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

-

Jaworski, J. S., & Milczarek, G. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4833. [Link]

-

Filo. (2023, November 4). p-fluoronitrobenzene is more reactive toward hydroxide ion than is p-chlo. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018, November 2). Electrophilic substitution in meta-nitrophenol. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

askIITians. (2019, March 14). Which is more reactive towards the nucleophilic substitution reaction. Retrieved from [Link]

-

Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

-

Journal of the Chemical Society B: Physical Organic. (1969). Aromatic nucleophilic replacement. Part XVI. Reactions of o-fluoro- and p-fluoro-nitrobenzene and 1-fluoro-3,5-dinitrobenzene with sulphite ions, and of o- and p-fluoronitrobenzene with isopropoxide ions. Retrieved from [Link]

-

Reddit. (2017, November 21). Nitro Group and Fluorine on Benzene Ring. Retrieved from [Link]

-

Infinity Learn. (n.d.). (A) p–Nitrophenol gives more electrophilic substituted compound than m-methoxyphenol.(R) Methoxy group shows only negative I–effect. Retrieved from [Link]

-

Homework.Study.com. (n.d.). Rank the compounds in each group according to their reactivity toward electrophilic substitution. Retrieved from [Link]

-

ResearchGate. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

-

PubChem. (n.d.). Dinitrofluorobenzene. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 29). 3.4: Substituent Effects in the Reactivity of Aromatic Rings. Retrieved from [Link]

-

ResearchGate. (2022). Oxidative substitution of hydrogen in p-fluoronitrobenzene with phosphorus and nitrogen nucleophiles. Retrieved from [Link]

-

ACS Publications. (1960). Notes - Aromatic Nucleophilic Substitution Reaction in Qualitative Organic Chemistry: The Reaction of 2,4-Dinitrofluorobenzene with Phenols. Retrieved from [Link]

-

Sci-Hub. (2007). Selectivity of nitro versus fluoro substitution in arenes in their reactions with charged O‐ and S‐nucleophiles. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Substitution Reactions of Benzene Derivatives. Retrieved from [Link]

-

ResearchGate. (2025, August 6). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. Retrieved from [Link]

-

Pearson+. (2023, December 20). The nitro group directs electrophilic aromatic substitution to th.... Retrieved from [Link]

-

Quora. (2018, March 3). Why is electrophilic substitution reactions phenol is o, p-directing while nitrobenzene is meta directing?. Retrieved from [Link]

-

PubChem. (n.d.). 5-Fluoro-2-nitroanisole. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (2000). Nucleophilic reactivity towards electrophilic fluorinating agents: reaction with N-fluorobenzenesulfonimide ((PhSO2)2NF). Retrieved from [Link]

-

Quora. (2017, February 19). Why does Nitrobenzene lower the reactivity of Benzene ring?. Retrieved from [Link]

-

Grok. (n.d.). Fluoronitrobenzene. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluoro-1,3-dimethyl-5-nitrobenzene. Retrieved from [Link]

-

MDPI. (2018). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Retrieved from [Link]

- Google Patents. (n.d.). US4069262A - Preparation of 2-fluoronitrobenzene.

-

Purdue University. (n.d.). Fluoroorganic Chemistry - Ramachandran Research Group. Retrieved from [Link]

-

PMC - NIH. (2020). Radiosynthesis of 5-[18F]Fluoro-1,2,3-triazoles through Aqueous Iodine–[18F]Fluorine Exchange Reaction. Retrieved from [Link]

Sources

- 1. 1121585-22-5 | this compound - AiFChem [aifchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. p-fluoronitrobenzene is more reactive toward hydroxide ion than is p-chlo.. [askfilo.com]

- 5. Which is more reactive towards the nucleophilic substitution reaction - askIITians [askiitians.com]

- 6. quora.com [quora.com]

- 7. quora.com [quora.com]

- 8. reddit.com [reddit.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

A Technical Guide to the Research Applications of 5-Fluoro-2-nitrobenzene-1,3-diol

Executive Summary

5-Fluoro-2-nitrobenzene-1,3-diol is a sparsely documented yet highly versatile chemical scaffold poised for significant utility across multiple scientific domains. Its unique trifecta of functional groups—a nucleophilically activated fluorine atom, a reducible nitro group, and an electron-rich resorcinol core—makes it an exemplary building block for complex molecular architectures. This guide moves beyond the compound's catalog entry to provide a Senior Application Scientist's perspective on its untapped potential. We will dissect its core reactivity, propose tangible research workflows in medicinal chemistry and chemical biology, and outline detailed experimental protocols. The central thesis is that this compound is not merely a reagent, but a strategic starting point for innovation in drug discovery, advanced diagnostics, and materials science.

Part 1: Core Physicochemical & Reactivity Profile

A molecule's potential is dictated by its structure. The arrangement of substituents on the this compound ring creates a fascinating interplay of electronic effects that defines its reactivity and, consequently, its applications.

Structural & Physicochemical Data

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 1121585-22-5 | [2][3] |

| Molecular Formula | C₆H₄FNO₄ | [4] |

| Molecular Weight | 173.10 g/mol | [1] |

| Appearance | Predicted to be a solid | N/A |

Reactivity Analysis: A Triad of Opportunities

The molecule's utility stems from three primary reactive centers, each offering a distinct avenue for synthetic diversification.

-

Nucleophilic Aromatic Substitution (SNAr) at C5: The fluorine atom is highly activated for displacement by nucleophiles. This is a direct consequence of the powerful electron-withdrawing nitro group positioned ortho to it, which stabilizes the negatively charged Meisenheimer complex intermediate—the rate-determining step in SNAr reactions.[5] Unlike other halogens, fluorine's high electronegativity often enhances the rate of this specific reaction, making it an excellent leaving group in activated systems.[5]

-

Reduction of the Nitro Group at C2: The nitro group is readily reduced to a primary amine (-NH₂) under various conditions (e.g., catalytic hydrogenation, or using reducing agents like SnCl2 or Fe in acidic media).[6] This transformation is fundamental, converting the electron-withdrawing nitroaromatic into an electron-donating aniline derivative. This new amino group serves as a versatile synthetic handle for amide bond formation, diazotization, and the construction of heterocyclic rings.

-

Reactivity of the 1,3-Diol: The two hydroxyl groups of the resorcinol core are nucleophilic and acidic. They can undergo O-alkylation, O-acylation, or act as directing groups in further electrophilic aromatic substitution, although the latter is significantly hindered by the deactivating nitro group. In many synthetic schemes, these hydroxyls would require protection (e.g., as methyl or benzyl ethers) to prevent unwanted side reactions, particularly when using strong bases or organometallic reagents.

Sources

- 1. 1121585-22-5 | this compound - AiFChem [aifchem.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 1121585-22-5|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Buy 1,3-Dichloro-5-fluoro-2-nitrobenzene | 180134-21-8 [smolecule.com]

A Comprehensive Health and Safety Guide to 5-Fluoro-2-nitrobenzene-1,3-diol for Laboratory Professionals

Introduction

5-Fluoro-2-nitrobenzene-1,3-diol is a specialized aromatic compound of interest in synthetic chemistry and drug discovery. Its unique substitution pattern, featuring a fluorine atom, a nitro group, and two hydroxyl groups on a benzene ring, suggests its potential utility as a versatile building block for novel therapeutic agents and functional materials. The presence of these functional groups also indicates a reactive nature, necessitating a thorough understanding of its health and safety profile to ensure safe handling and use in a research and development setting.

Hazard Identification and Classification

The hazard profile of this compound can be inferred from the known hazards of its constituent functional groups. The nitroaromatic structure is often associated with toxicity, while the fluorine substituent can influence metabolic pathways and reactivity.

GHS Classification (Anticipated)

Based on data from similar compounds, the anticipated Globally Harmonized System (GHS) classification for this compound is summarized below. It is crucial to handle this compound as if it possesses these hazards until specific toxicological data becomes available.

| Hazard Class | Hazard Category | Hazard Statement | Rationale and Field Insights |

| Acute Toxicity, Oral | Category 3 or 4 | H301: Toxic if swallowed or H302: Harmful if swallowed.[1][2][3] | Nitroaromatic compounds are known to be toxic upon ingestion. The specific toxicity can vary, but it is prudent to assume a significant oral toxicity hazard. |

| Acute Toxicity, Dermal | Category 2 or 3 | H310: Fatal in contact with skin or H311: Toxic in contact with skin.[2][4] | Many nitrobenzene derivatives exhibit high dermal toxicity. The presence of hydroxyl groups may alter skin penetration, but a high degree of caution is warranted. |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][2][3][4][5] | Aromatic compounds with activating groups can be irritating to the skin upon direct contact. |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[1][2][3][4][5] | As with skin irritation, direct contact with the eyes is likely to cause significant irritation. |

| Acute Toxicity, Inhalation | Category 3 or 4 | H331: Toxic if inhaled or H332: Harmful if inhaled.[1][3] | While the diol is likely a solid, any dust or aerosol generated could be harmful if inhaled. |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 or 2 | H372: Causes damage to organs through prolonged or repeated exposure or H373: May cause damage to organs through prolonged or repeated exposure.[2][4][6] | Chronic exposure to nitroaromatic compounds has been linked to damage to the blood (methemoglobinemia), liver, and kidneys.[7][8] |

| Aquatic Toxicity | Category 2 | H411: Toxic to aquatic life with long lasting effects. | Nitroaromatics are often persistent in the environment and exhibit toxicity to aquatic organisms. |

First-Aid Measures

Immediate and appropriate first-aid is critical in the event of exposure. Ensure that eyewash stations and safety showers are readily accessible in the work area.[9]

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][9] Seek immediate medical attention.[3]

-

In case of skin contact: Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[2][3][9] Seek immediate medical attention, as dermal absorption can be rapid and systemic effects may be delayed.[2][3]

-

If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1][9] If not breathing, give artificial respiration.[2][3] Do not use mouth-to-mouth resuscitation.[2][3] Seek immediate medical attention.[2][3]

-

If swallowed: Do NOT induce vomiting.[2] Rinse mouth with water.[9] Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2]

Accidental Release Measures

In the event of a spill, a calm and methodical response is essential to prevent exposure and environmental contamination.

Personal Precautions and Protective Equipment

-

Evacuate personnel from the immediate area.[10]

-

Ensure adequate ventilation.[10]

-

Wear appropriate personal protective equipment (PPE), including a self-contained breathing apparatus (SCBA) for large spills, chemical-resistant gloves, safety goggles, and a lab coat.[11]

Environmental Precautions

-

Prevent further leakage or spillage if safe to do so.[10]

-

Do not let the product enter drains, sewers, or waterways.[10][11]

Methods for Containment and Cleaning Up

-

For small spills, carefully sweep or scoop up the solid material, trying to minimize dust generation.

-

For larger spills, cover with a suitable absorbent material such as sand, diatomaceous earth, or a universal binding agent.[11]

-

Collect the spilled material and absorbent in a sealed, properly labeled container for disposal.[10][11]

-

Ventilate the area and wash the spill site after material pickup is complete.

Accidental Spill Response Workflow

Caption: Workflow for responding to an accidental spill.

Handling and Storage

Precautions for Safe Handling

-

Avoid all contact: Do not get in eyes, on skin, or on clothing.[4][9]

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[1][4]

-

Hygiene Practices: Wash hands thoroughly after handling.[1][9] Do not eat, drink, or smoke in the work area.[1][9]

-

Dust and Aerosol Prevention: Avoid the formation of dust and aerosols.[1]

The causality behind these precautions lies in preventing exposure through the primary routes: inhalation, ingestion, and dermal contact. The use of a fume hood is critical to contain any volatile components or fine particulates, thereby minimizing inhalation risk. Strict hygiene practices are a self-validating system to prevent accidental ingestion.

Conditions for Safe Storage

-

Container: Keep containers tightly closed in a dry, cool, and well-ventilated place.[9]

-

Incompatible Materials: Store away from strong oxidizing agents.[9]

-

Storage Environment: Consider storing under an inert atmosphere to prevent degradation.[9]

The rationale for these storage conditions is to maintain the chemical's integrity and prevent hazardous reactions. A tightly sealed container in a cool, ventilated area mitigates the risk of decomposition or reaction with atmospheric components. Separation from incompatible materials like strong oxidizers is a fundamental principle of chemical safety to prevent exothermic and potentially explosive reactions.

Exposure Controls and Personal Protection

Engineering Controls

-

Primary Control: A properly functioning chemical fume hood is the most critical engineering control to minimize inhalation exposure.

-

Secondary Control: Ensure that eyewash stations and safety showers are in close proximity to the workstation.[9]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection:

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

-

Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[1]

-

-

Respiratory Protection: If a fume hood is not available or if there is a risk of aerosolization, use a NIOSH-approved respirator with an appropriate cartridge.

The selection of PPE is the last line of defense. The choice of glove material should be based on permeation and breakthrough time data, if available for this class of compounds. Respiratory protection should be implemented as part of a comprehensive respiratory protection program.

Physical and Chemical Properties

While specific data for this compound is not available, the properties of related compounds suggest it is likely a solid at room temperature.

| Property | Anticipated Value/Observation | Source/Analogy |

| Molecular Formula | C₆H₄FNO₄ | - |

| Molecular Weight | 173.10 g/mol | Calculated |

| Appearance | Likely a yellow to brown solid | Based on related nitroaromatic compounds |

| Solubility | Likely sparingly soluble in water, more soluble in organic solvents | General property of similar aromatic compounds |

Stability and Reactivity

-

Reactivity: Not expected to be pyrophoric or water-reactive.

-

Chemical Stability: Stable under recommended storage conditions.

-

Possibility of Hazardous Reactions: May react exothermically with strong oxidizing agents.

-

Conditions to Avoid: Heat, flames, and incompatible materials.

-

Incompatible Materials: Strong oxidizing agents.[9]

-

Hazardous Decomposition Products: Thermal decomposition may produce toxic gases such as carbon oxides, nitrogen oxides (NOx), and hydrogen fluoride.[10]

Toxicological Information

The toxicological profile is extrapolated from data on nitrobenzene and its derivatives.[7][8][12][13]

-

Primary Target Organs: The primary targets of nitroaromatic toxicity are the blood, liver, and kidneys.[7]

-

Mechanism of Toxicity: A key mechanism of toxicity for nitroaromatic compounds is the induction of methemoglobinemia, where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen. This can lead to cyanosis and, in severe cases, death.

-

Carcinogenicity: Some nitroaromatic compounds are suspected carcinogens.[14] Handle this compound as a potential carcinogen until specific data is available.

-

Mutagenicity: No specific data is available, but some nitroaromatics have shown mutagenic potential in in-vitro assays.

Concluding Remarks for the Practicing Scientist

The safe handling of this compound requires a proactive and informed approach. While this guide provides a comprehensive overview based on the best available data from analogous compounds, it is not a substitute for a compound-specific Safety Data Sheet. Researchers must exercise due diligence, adhere to the principles of chemical hygiene, and utilize appropriate engineering controls and personal protective equipment. The causality-driven explanations provided herein are intended to empower the scientist with the understanding necessary to make sound safety judgments in the laboratory. Always perform a risk assessment before undertaking any new procedure involving this or any other potentially hazardous chemical.

References

-

PubChem. 5-Fluoro-2-nitroanisole. National Center for Biotechnology Information. [Link]

-

Thermo Fisher Scientific. (2025-09-05). SAFETY DATA SHEET. [Link]

-

Carl ROTH. (Date not available). Safety Data Sheet: ≥98,5 %. [Link]

-

Fisher Scientific. (2023-10-04). SAFETY DATA SHEET. [Link]

-

Agency for Toxic Substances and Disease Registry. Toxicological Profile for Nitrobenzene. [Link]

-

Carl ROTH. (Date not available). Safety Data Sheet: Fluorobenzene. [Link]

-

Agency for Toxic Substances and Disease Registry. Toxicological Profile for Nitrobenzene. [Link]

-

National Center for Biotechnology Information. HEALTH EFFECTS - Toxicological Profile for Nitrobenzene. [Link]

-

CDC Stacks. Toxicological Profile for Nitrobenzene. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.co.uk [fishersci.co.uk]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. 5-Fluoro-2-nitroanisole | C7H6FNO3 | CID 2779250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. HEALTH EFFECTS - Toxicological Profile for Nitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. stacks.cdc.gov [stacks.cdc.gov]

- 9. fishersci.com [fishersci.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. carlroth.com:443 [carlroth.com:443]

- 12. atsdr.cdc.gov [atsdr.cdc.gov]

- 13. atsdr.cdc.gov [atsdr.cdc.gov]

- 14. fishersci.com [fishersci.com]

A Theoretical and Computational Guide to 5-Fluoro-2-nitrobenzene-1,3-diol: A Molecule of Pharmaceutical Interest

Foreword: Unveiling Potential Through In Silico Exploration

In the landscape of modern drug discovery, the journey of a candidate molecule from conception to clinical application is arduous and resource-intensive. Computational chemistry and theoretical studies have emerged as indispensable tools, enabling researchers to predict, understand, and optimize molecular properties with remarkable accuracy, thereby de-risking and accelerating the development pipeline. 5-Fluoro-2-nitrobenzene-1,3-diol, a sparsely documented yet structurally intriguing molecule, stands as a prime candidate for such in silico evaluation. The strategic placement of a fluorine atom, a nitro group, and two hydroxyl moieties on a benzene ring suggests a rich potential for diverse intermolecular interactions and tailored physicochemical properties.

This technical guide provides a comprehensive framework for the theoretical and computational investigation of this compound. We will not only outline the "what" and the "how" but also delve into the "why," offering insights into the rationale behind each step. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage theoretical studies to unlock the potential of novel chemical entities.

Foundational Chemistry: Synthesis and Spectroscopic Characterization

While detailed experimental data for this compound is not extensively available in peer-reviewed literature, its synthesis can be postulated based on established organic chemistry principles. A plausible synthetic route would likely involve the nitration of a fluorinated resorcinol derivative. The subsequent characterization of the synthesized compound would be crucial for validating its structure and purity before proceeding with any further studies.

Proposed Synthetic Pathway

A potential synthesis could commence with 5-fluorobenzene-1,3-diol, which would undergo regioselective nitration. The directing effects of the hydroxyl groups would likely favor the introduction of the nitro group at the 2-position.

Experimental Protocol: Illustrative Synthesis

-

Reaction Setup: To a solution of 5-fluorobenzene-1,3-diol in a suitable solvent (e.g., glacial acetic acid), a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) is added dropwise at a controlled temperature (typically 0-10 °C) to manage the exothermic reaction.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is poured onto ice-water, and the resulting precipitate is filtered, washed, and dried. Purification is achieved through recrystallization or column chromatography to yield pure this compound.

Spectroscopic Characterization: A Predictive Overview

Spectroscopic techniques are fundamental for structural elucidation.[1] Based on the structure of this compound, we can predict the key features of its spectra.

| Technique | Predicted Observations | Rationale |

| ¹H NMR | - Two aromatic proton signals, likely doublets or doublet of doublets due to coupling with each other and the fluorine atom.- Two hydroxyl proton signals, which may be broad and their chemical shift dependent on the solvent and concentration. | The asymmetry of the molecule would render the two aromatic protons non-equivalent. The fluorine atom would introduce additional splitting (J-coupling). |

| ¹³C NMR | - Six distinct aromatic carbon signals.- The carbon atom attached to the fluorine will show a characteristic large C-F coupling constant. | The carbon atoms are in different chemical environments due to the varied substituents. |

| ¹⁹F NMR | - A single resonance, providing a sensitive probe of the local electronic environment. | ¹⁹F NMR is a powerful tool in drug discovery for studying ligand-protein interactions.[2] |

| FT-IR | - Broad O-H stretching bands (around 3200-3500 cm⁻¹).- Asymmetric and symmetric N-O stretching bands for the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹).- C-F stretching band (around 1100-1200 cm⁻¹). | These characteristic vibrational modes correspond to the specific functional groups present in the molecule. |

| UV-Vis | - Absorption maxima in the UV region, influenced by the electronic transitions of the aromatic system and the nitro and hydroxyl groups. | The conjugation of the chromophores will determine the specific wavelengths of maximum absorbance.[3] |

The Core of the Investigation: Theoretical and Computational Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it ideal for studying molecules of this size.[4]

Computational Methodology: A Step-by-Step Workflow

A robust computational study of this compound would follow a structured workflow, as illustrated below.

Figure 1: A typical workflow for the theoretical and computational study of a small molecule.

Protocol: DFT Calculations

-

Structure Preparation: An initial 3D structure of this compound is built using molecular modeling software.

-

Geometry Optimization: The geometry of the molecule is optimized to find its most stable conformation (lowest energy state). A common and reliable level of theory for this is DFT with the B3LYP functional and the 6-311++G(d,p) basis set, which provides a good description of organic molecules with heteroatoms.[4]

-

Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical vibrational spectra that can be compared with experimental FT-IR data.

-

Electronic Property Analysis:

-

Frontier Molecular Orbitals (FMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and stability.

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electron density distribution and identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting how the molecule will interact with other molecules, including biological targets.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular interactions, such as hyperconjugation and charge transfer, which contribute to the molecule's stability.

-

Predicted Outcomes and Their Significance

The computational studies would provide a wealth of quantitative data.

| Calculated Property | Predicted Outcome and Significance |

| Optimized Geometry | Provides precise bond lengths, bond angles, and dihedral angles, offering a detailed 3D picture of the molecule's structure. |

| HOMO-LUMO Energy Gap | A relatively small energy gap would suggest higher reactivity, which could be relevant for its biological activity. |

| MEP Map | The map would likely show negative potential (red/yellow) around the oxygen atoms of the hydroxyl and nitro groups, indicating their nucleophilic character and potential for hydrogen bonding. Positive potential (blue) would likely be found around the hydrogen atoms of the hydroxyl groups. |

| Dipole Moment | A significant dipole moment would be expected due to the presence of highly electronegative atoms (F, O, N), suggesting good solubility in polar solvents. |

| Simulated Spectra | Theoretical NMR and IR spectra can be directly compared with experimental data to confirm the structure and aid in the assignment of experimental signals.[5][6] |

Applications in Drug Development: A Forward Look

The strategic incorporation of fluorine in drug molecules can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and membrane permeability.[7][8] The presence of the nitro group, while sometimes associated with toxicity, is also a feature of several approved drugs and can be crucial for biological activity. The hydroxyl groups offer prime sites for hydrogen bonding, a key interaction in drug-receptor binding.

Molecular Docking: Simulating Biological Interactions

Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to the active site of a biological target, such as a protein or enzyme.[9][10][11]

Figure 2: A generalized workflow for molecular docking studies.

Protocol: Molecular Docking

-

Target Selection: Based on the structural features of this compound, potential biological targets could be identified. For instance, compounds with similar functionalities have shown activity against kinases, topoisomerases, or other enzymes.[9][12]

-

Preparation of Receptor and Ligand: The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). The optimized structure of this compound from the DFT calculations is used as the ligand.

-